(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile
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Overview
Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a benzo[d]thiazole moiety and a dimethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the condensation of benzo[d]thiazole-2-carbaldehyde with 4-(dimethylamino)benzyl cyanide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted acrylonitrile derivatives.
Scientific Research Applications
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may affect its electronic properties and biological activity.
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a dimethylamino group, leading to different chemical and biological properties.
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Features a chloro group, which can influence its reactivity and interactions with biological targets.
Uniqueness
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of the dimethylamino group, which can enhance its electron-donating properties and influence its reactivity in chemical reactions. This structural feature may also contribute to its potential biological activities and applications in organic electronics.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVWOGMRMBPGI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112632-96-9 |
Source
|
Record name | 2-Benzothiazol-2-yl-3-(4-dimethylamino-phenyl)-acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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